Cas no 21295-57-8 (Solvent Red 149)
Solvent Red 149 structure
Product Name:Solvent Red 149
Numero CAS:21295-57-8
MF:C23H22N2O2
MW:358.432985782623
CID:51760
PubChem ID:88858
Update Time:2025-04-18
Solvent Red 149 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Solvent Red 149
- C.I. 674700
- 6-(Cyclohexylamino)-3-N-methylanthrapyridone
- 6-cyclohexylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 6-Cyclohexylamino-3-N-methylanthrapyridon
- CCG-2768
- EINECS 244-320-0
- 10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
- AB00091286-01
- 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
- NS00026829
- 6-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- AKOS030491192
- 71902-18-6
- Oprea1_542617
- 3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl-
- DTXSID00175560
- SolventRed149
- 10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02, 7.013, 17]heptadeca-1(16), 2, 4, 6, 9, 11, 13(17)-heptaene-8, 15-dione
- 21295-57-8
- SCHEMBL12311435
- JZGUXCXDBKBCDN-UHFFFAOYSA-N
-
- Inchi: 1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
- Chiave InChI: JZGUXCXDBKBCDN-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=CC=CC=2C2=CC(N(C)C3C=CC(=C1C=32)NC1CCCCC1)=O
Proprietà calcolate
- Massa esatta: 358.16800
- Massa monoisotopica: 358.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 651
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.4A^2
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 597.8°C at 760 mmHg
- Punto di infiammabilità: 315.4°C
- Indice di rifrazione: 1.683
- PSA: 51.10000
- LogP: 4.46050
Solvent Red 149 Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Solvent Red 149 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S224385-5g |
Solvent Red 149 |
21295-57-8 | 5g |
$ 220.00 | 2022-06-03 | ||
| TRC | S224385-10g |
Solvent Red 149 |
21295-57-8 | 10g |
$ 365.00 | 2022-06-03 | ||
| TRC | S224385-25g |
Solvent Red 149 |
21295-57-8 | 25g |
$ 725.00 | 2022-06-03 | ||
| A2B Chem LLC | AX16752-5g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 5g |
$76.00 | 2024-04-20 | ||
| A2B Chem LLC | AX16752-25g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 25g |
$172.00 | 2024-04-20 | ||
| Aaron | AR01DOGS-10g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 10g |
$351.00 | 2025-02-12 | ||
| A2B Chem LLC | AX16752-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$38.00 | 2024-04-20 | ||
| Aaron | AR01DOGS-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$57.00 | 2025-02-12 | ||
| 1PlusChem | 1P01DO8G-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$63.00 | 2023-12-19 |
Solvent Red 149 Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
21295-57-8 (Solvent Red 149) Prodotti correlati
- 81-39-0(14-methyl-10-(4-methylphenyl)amino-14-azatetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(16),2(7),3,5,9(17),10,12-heptaene-8,15-dione)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso